molecular formula C24H21F2N3O2 B4369706 ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4369706
M. Wt: 421.4 g/mol
InChI Key: JGAMKKYIPOLPMW-UHFFFAOYSA-N
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Description

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethyl group, and a naphthyl group

Preparation Methods

The synthesis of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, difluoromethyl, and naphthyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.

    Industry: It is used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these processes can include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other similar compounds, such as:

  • Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
  • Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine ring. The uniqueness of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-naphthalen-1-ylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O2/c1-2-31-20(30)13-29-24-21(22(28-29)15-10-11-15)18(23(25)26)12-19(27-24)17-9-5-7-14-6-3-4-8-16(14)17/h3-9,12,15,23H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMKKYIPOLPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C(=N1)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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